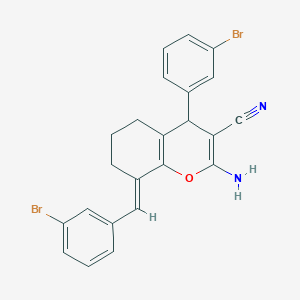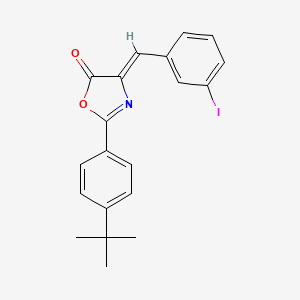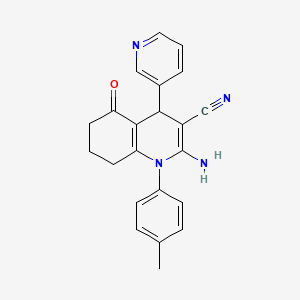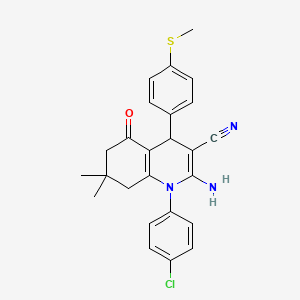![molecular formula C17H17ClN2O3 B11540731 N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 311321-20-7](/img/structure/B11540731.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide is an organic compound characterized by the presence of both chlorophenoxy and methylphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chlorophenol and 2-methylaniline.
Formation of Intermediate: 4-chlorophenol is reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Amidation Reaction: The intermediate 2-(4-chlorophenoxy)ethanol is then reacted with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Oxidation may yield carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating conditions such as inflammation or cancer.
Diagnostic Tools: It can be used in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry
Pesticides: The compound may be used in the formulation of pesticides due to its potential biological activity.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-N’-(4-methylphenyl)ethanediamide
- N-[2-(4-bromophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide
- N-[2-(4-chlorophenoxy)ethyl]-N’-(2-ethylphenyl)ethanediamide
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-N’-(2-methylphenyl)ethanediamide stands out due to its specific combination of chlorophenoxy and methylphenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials or pharmaceuticals.
Properties
CAS No. |
311321-20-7 |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-4-2-3-5-15(12)20-17(22)16(21)19-10-11-23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
KJWBAIRPDHJRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)


![2-[(biphenyl-4-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11540702.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)

![(2E,5E)-5-[4-(benzyloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11540718.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol](/img/structure/B11540721.png)

![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11540728.png)
